REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Br:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][C:17](=[O:21])[NH:18]2)=[CH:14][CH:13]=1.Cl[CH2:23][CH2:24][N:25]([CH2:33][CH2:34]Cl)[C:26](=[O:32])[O:27][C:28]([CH3:31])([CH3:30])[CH3:29].Cl>O1CCCC1>[Br:11][C:12]1[CH:20]=[C:19]2[NH:18][C:17](=[O:21])[C:16]3([CH2:34][CH2:33][N:25]([C:26]([O:27][C:28]([CH3:30])([CH3:29])[CH3:31])=[O:32])[CH2:24][CH2:23]3)[C:15]2=[CH:14][CH:13]=1 |f:0.1|
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Name
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|
Quantity
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2.8 mL
|
Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C2CC(NC2=C1)=O
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
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ClCCN(C(OC(C)(C)C)=O)CCCl
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
Purification of the residue by flash chromatography (5:1 hexanes/ethyl acetate)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=C1)NC(C21CCN(CC1)C(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |